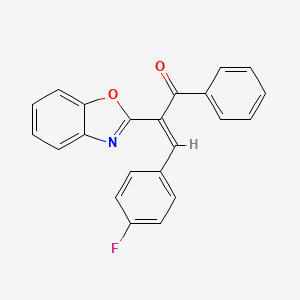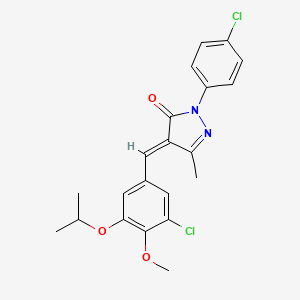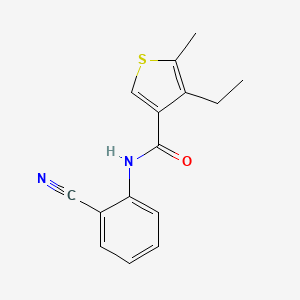
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Fluoro-2-(2-oxo-1-phenylpropenyl) benzoxazole or FOXY. It is a yellow crystalline powder that has a molecular weight of 343.36 g/mol.
作用機序
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. FOXY has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes.
Biochemical and Physiological Effects:
FOXY has been found to have various biochemical and physiological effects on the body. Some of the effects include:
1. Anti-inflammatory: FOXY has been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines.
2. Antioxidant: FOXY has been found to have antioxidant properties by reducing the production of reactive oxygen species (ROS).
3. Analgesic: FOXY has been found to have analgesic properties by reducing pain sensation.
実験室実験の利点と制限
The advantages of using 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one in lab experiments include:
1. High Potency: FOXY has been found to be highly potent, which makes it an ideal candidate for use in lab experiments.
2. Versatility: FOXY has been found to have various applications in different fields of research, which makes it a versatile compound.
The limitations of using FOXY in lab experiments include:
1. Toxicity: FOXY has been found to be toxic at high doses, which limits its use in certain experiments.
2. Cost: FOXY is a relatively expensive compound, which may limit its use in certain experiments.
将来の方向性
For FOXY include the development of derivatives, clinical trials, and combination therapy.
合成法
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one can be achieved through various methods. Some of the commonly used methods include the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the condensation of an aldehyde and a ketone in the presence of a base to form an α, β-unsaturated ketone. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an active methylene compound to form an α, β-unsaturated compound. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
科学的研究の応用
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields of research. Some of the areas where this compound has shown promising results include:
1. Cancer Research: FOXY has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
2. Neuroprotection: FOXY has been found to have neuroprotective properties by preventing the death of neurons. It has been shown to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antibacterial Activity: FOXY has been found to have antibacterial properties by inhibiting the growth of bacteria. It has been shown to be effective against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO2/c23-17-12-10-15(11-13-17)14-18(21(25)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)26-22/h1-14H/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYVTCJBXRZADK-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)

![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)
![N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5297444.png)
![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)
![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5297485.png)